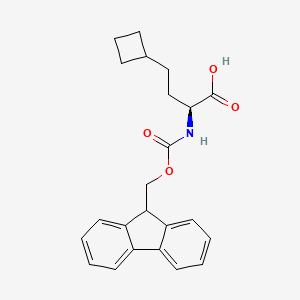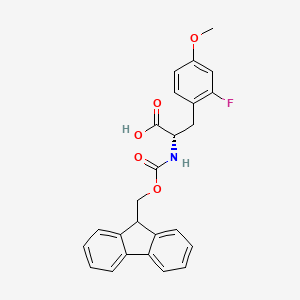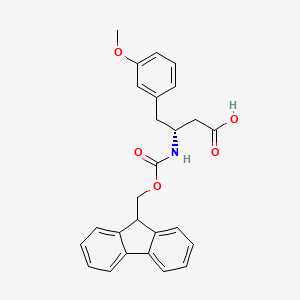
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The cyclobutyl group adds a unique structural feature, making this compound valuable in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid typically involves the protection of the amino group using the Fmoc group. This process can be carried out in aqueous media under mild and catalyst-free conditions, ensuring chemoselectivity in the presence of ambident nucleophiles . The Fmoc protection is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of peptides on a solid support, ensuring high yields and purity . The Fmoc group is removed using a base such as piperidine, allowing for the sequential addition of amino acids.
化学反応の分析
Types of Reactions
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Fmoc Protection: 9-fluorenylmethyloxycarbonyl chloride, sodium carbonate.
Deprotection: Piperidine.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Major Products
The major products formed from these reactions include Fmoc-protected peptides, deprotected amino acids, and coupled peptides.
科学的研究の応用
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Fmoc-modified peptides can be used in drug delivery systems due to their ability to self-assemble and form stable structures.
Biomaterials: The compound can be used to create bio-inspired materials with applications in cell cultivation and tissue engineering.
Catalysis: Fmoc-modified amino acids can serve as catalysts in various chemical reactions.
作用機序
The mechanism of action of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The cyclobutyl group may influence the conformation and stability of the resulting peptides, potentially affecting their biological activity.
類似化合物との比較
Similar Compounds
(S)-2-(Fmoc-amino)-4-methylpentanoic acid: Another Fmoc-protected amino acid with a different side chain.
(S)-2-(Fmoc-amino)-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclobutyl group.
Uniqueness
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is unique due to its cyclobutyl side chain, which imparts distinct structural and conformational properties. This uniqueness can influence the self-assembly and stability of peptides synthesized using this compound, making it valuable for specific applications in drug delivery and biomaterials .
特性
IUPAC Name |
(2S)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKMSXJXOUESS-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)
![(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178243.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid](/img/structure/B8178254.png)







